![molecular formula C18H15Cl2F4NO2 B3040839 N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide CAS No. 243963-31-7](/img/structure/B3040839.png)
N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide
Description
This compound is a fluorinated polyimide . It is synthesized from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene . The compound has a molecular weight of 463.04 .
Synthesis Analysis
The compound is synthesized via a two-step imidization with diamines and dianhydrides . It is part of a series of ternary-copolymers of fluorinated polyimides (FPIs) based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (BATB) .Molecular Structure Analysis
The molecular formula of the compound is C16H7Cl4F4NO2 . It is a complex structure with multiple functional groups including a trifluoromethyl group and a phenoxy group .Chemical Reactions Analysis
The compound is part of a series of fluorinated polyimides (FPIs) that are synthesized via a two-step imidization with diamines and dianhydrides . The fluorination of benzene exerts an important influence on the enhancement of solubility, thermal stability, moisture resistance, and optical properties of the FPIs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.04 . All of the FPIs derived from ATPT possessed higher thermal stability with the 10% weight loss ranged from 463 to 508 °C, higher optical transparency with the cutoff wavelengths of 354 –386 nm and lower moisture uptakes in the range of 0.61 –0.72% compared with the one based on BATB .properties
IUPAC Name |
3-chloro-N-[4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F4NO2/c1-17(2,9-19)16(26)25-14-6-4-11(8-13(14)21)27-15-7-10(18(22,23)24)3-5-12(15)20/h3-8H,9H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCGQWCQZJNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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